Cas no 935-44-4 (1-Phenylcyclopropanecarbonitrile)

1-Phenylcyclopropanecarbonitrile structure
935-44-4 structure
Product Name:1-Phenylcyclopropanecarbonitrile
Numero CAS:935-44-4
MF:C10H9N
MW:143.185162305832
MDL:MFCD00001270
CID:806955
PubChem ID:354333356
Update Time:2024-01-23

1-Phenylcyclopropanecarbonitrile Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Phenyl-1-cyclopropanecarbonitrile
    • 1-Phenylcyclopropanecarbonitrile
    • 1-Phenyl-1-cyclopentanecarbonitrile
    • 1-phenylcyclopropane-1-carbonitrile
    • Cyclopropanecarbonitrile,1-phenyl-
    • 1-Cyano-1-phenylcyclopropane
    • 1-Phenylcyclopropyl Cyanide
    • Cyclopropanecarbonitrile, 1-phenyl-
    • 1-Phenyl-cyclopropanecarbonitrile
    • ZHFURHRJUWYDKG-UHFFFAOYSA-N
    • NSC126430
    • phenylcyclopropanenitrile
    • 1-Phenylcyclopropanenitrile
    • phenylcyclopropanecarbonitrile
    • AMBZ0430
    • 1-phenylcyclopropane
    • 1-Phenylcyclopropanecarbonitrile (ACI)
    • NSC 126430
    • FT-0608222
    • Q-103442
    • P2323
    • AKOS003381939
    • DTXSID80239452
    • SCHEMBL432561
    • 1-phenylcyclopropane carbonitrile
    • AM20041424
    • NSC-126430
    • EN300-67605
    • SY001025
    • EINECS 213-304-5
    • CS-0038250
    • 935-44-4
    • TS-01866
    • UNII-AE4DYL9333
    • MFCD00001270
    • Phenyl-1-cyclopropanecarbonitrile
    • AE4DYL9333
    • NS00022884
    • MDL: MFCD00001270
    • Inchi: 1S/C10H9N/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-7H2
    • Chiave InChI: ZHFURHRJUWYDKG-UHFFFAOYSA-N
    • Sorrisi: N#CC1(C2C=CC=CC=2)CC1

Proprietà calcolate

  • Massa esatta: 143.07300
  • Massa monoisotopica: 143.073499291g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 1
  • Complessità: 188
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 1.9
  • Superficie polare topologica: 23.8

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.00
  • Punto di ebollizione: 253°C(lit.)
  • Punto di infiammabilità: 113 ºC
  • Indice di rifrazione: 1.539
  • PSA: 23.79000
  • LogP: 2.24178
  • Solubilità: Non determinato

1-Phenylcyclopropanecarbonitrile Informazioni sulla sicurezza

1-Phenylcyclopropanecarbonitrile Dati doganali

  • CODICE SA:2926909090
  • Dati doganali:

    Codice doganale cinese:

    2926909090

    Panoramica:

    2926909090 Altri composti a base di nitrili. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    HS:2926909090 altri composti a funzione nitrile IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

1-Phenylcyclopropanecarbonitrile Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB03053-500g
1-phenylcyclopropane-1-carbonitrile
935-44-4 95
500g
$1700 2021-06-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-YP498-5g
1-Phenylcyclopropanecarbonitrile
935-44-4 98%
5g
256.0CNY 2021-07-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-YP498-1g
1-Phenylcyclopropanecarbonitrile
935-44-4 98%
1g
91.0CNY 2021-07-15
Fluorochem
068003-1g
1-Phenylcyclopropanecarbonitrile
935-44-4 97%
1g
£10.00 2022-03-01
Fluorochem
068003-5g
1-Phenylcyclopropanecarbonitrile
935-44-4 97%
5g
£27.00 2022-03-01
Fluorochem
068003-10g
1-Phenylcyclopropanecarbonitrile
935-44-4 97%
10g
£43.00 2022-03-01
Fluorochem
068003-25g
1-Phenylcyclopropanecarbonitrile
935-44-4 97%
25g
£98.00 2022-03-01
TRC
P336620-10mg
1-Phenylcyclopropanecarbonitrile
935-44-4
10mg
$ 50.00 2022-06-03
TRC
P336620-50mg
1-Phenylcyclopropanecarbonitrile
935-44-4
50mg
$ 65.00 2022-06-03
TRC
P336620-100mg
1-Phenylcyclopropanecarbonitrile
935-44-4
100mg
$ 80.00 2022-06-03

1-Phenylcyclopropanecarbonitrile Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Polyethylene glycol ;  50 °C; 50 °C → 126 °C; 5 h, 126 °C
Riferimento
Cyclopropanation of substituted phenylacetonitrile or phenyl acetate
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 15 min, 0 °C
1.2 Reagents: Sodium iodide Solvents: Dimethylformamide ;  4 h, 0 °C → 120 °C
Riferimento
Piperazine compounds as pyruvate kinase M2 modulators and their preparation, compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Benzenesulfonamide, N-cyano-N-(4-fluorophenyl)-2-nitro- Catalysts: Iron chloride (FeCl3) Solvents: Toluene ;  24 h, 110 °C
Riferimento
Fe-Catalyzed Direct Synthesis of Nitriles from Carboxylic Acids with Electron-Deficient N-Cyano-N-aryl-arylsulfonamide
Zhang, Guodong ; Zhang, Chengyu; Tian, Ye; Chen, Feng, Organic Letters, 2023, 25(6), 917-922

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hexamethylphosphoramide ,  Ethanamine, N-ethyl-, lithium salt
Riferimento
Addition and substitution reactions of nitrile-stabilized carbanions
Arseniyadis, Simeon; Kyler, Keith S.; Watt, David S., Organic Reactions (Hoboken, 1984, 31,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ;  2 h, 50 °C
Riferimento
Preparation of boronic acid compound for the treatment of proteasome-borne disease
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water
Riferimento
Synthesis of 1-arylcyclopropanecarbonitriles under phase-transfer catalytic conditions
Fedorynski, Michal; Jonczyk, Andrzej, Organic Preparations and Procedures International, 1995, 27(3), 355-9

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  cooled; 30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
Riferimento
Preparation of allylhydrazine and hydroxylamine derivatives as inhibitors of semicarbazide-sensitive amine oxidase (SSAO) and vascular adhesion protein 1 (VAP-1)
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 40 min, 0 °C
1.2 0 °C; 5 h, 0 °C
1.3 Reagents: Water ;  0 °C
Riferimento
From Isocyanides to Iminonitriles via Silver-mediated Sequential Insertion of C(sp3)-H Bond
Chi, Huiwen; Li, Hao ; Liu, Bingxin; Ye, Rongxuan; Wang, Haoyang ; et al, iScience, 2019, 21, 650-663

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  rt; 30 min, rt
1.2 rt; 3 h, rt
1.3 Reagents: Water
Riferimento
Preparation of 2-oximino-2'-[[[[[ (hetero)arylcyclopropyl]ethylidene]nitrilo]oxy]methyl]benzeneacetates as fungicides and insecticides
, European Patent Organization, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water
Riferimento
N-Methyl-N-[trans-2-(1-pyrrolidinyl)cyclohexyl]-1-phenylcyclopropanecarboxylic amides. Analogs of U50488 with much reduced opiate affinity and loss of κ-selectivity
Cheng, C. Y.; Lu, H. Y.; Lee, F. M., European Journal of Medicinal Chemistry, 1991, 26(2), 125-8

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ;  50 °C; 30 min, 50 °C
Riferimento
Phase transfer alkylation of arylacetonitriles revisited
Barbasiewicz, Michal; Marciniak, Karolina; Fedorynski, Michal, Tetrahedron Letters, 2006, 47(23), 3871-3874

Metodo di produzione 12

Condizioni di reazione
1.1 Catalysts: Dichloro[1,2-di(methoxy-κO)ethane]nickel ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylformamide ;  15 min, rt
1.2 Reagents: Lithium bis(trimethylsilyl)amide ;  12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles
Shuai, Bin; Fang, Ping; Mei, Tian-Sheng, Synlett, 2021, 32(16), 1637-1641

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Zincate(1-), dichloro(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:1) Catalysts: (SP-4-4)-[2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[dicyclohexyl[2′,4′,6′-tris… Solvents: Cyclopentyl methyl ether ;  < 27 °C; 20 min, 23 °C; 1 h, 25 °C → 80 °C; 80 °C → 23 °C
1.2 Reagents: Methanol
Riferimento
Highly Diastereoselective α-Arylation of Cyclic Nitriles
Dalziel, Michael E. ; Chen, Penghao; Carrera, Diane E.; Zhang, Haiming ; Gosselin, Francis, Organic Letters, 2017, 19(13), 3446-3449

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ;  50 °C; 1 h, 50 °C
Riferimento
N-Oxazolidinylmethyl thiophenecarboxamide derivatives as antithrombotic agents and their preparation and use for the treatment of diseases
, India, , ,

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: N-Cyano-4-methyl-N-phenylbenzenesulfonamide Catalysts: Iron chloride (FeCl3) Solvents: 1,2-Dichloroethane ;  24 h, 100 °C
Riferimento
Iron-Catalyzed Deoxynitrogenation of Carboxylic Acids with Cyanamides to Access Nitriles
Li, Mengsheng; Zhang, Jing, Chemistry - A European Journal, 2023, 29(31),

Metodo di produzione 16

Condizioni di reazione
1.1 Catalysts: Silver hexafluoroantimonate Solvents: Toluene ;  48 h, 120 °C
Riferimento
Silver-Catalyzed Synthesis of Nitriles from Carboxylic Acids and Cyanamides
Li, Mingsheng; Zi, Lingjian; Chen, Xinqaing; Zhang, Jing, Synlett, 2023, 34(15), 1824-1828

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 15 min, 0 °C
1.2 Solvents: Dimethylformamide ;  24 h, rt
Riferimento
Lewis Basic Sulfide Catalyzed Electrophilic Bromocyclization of Cyclopropylmethyl Amide
Wong, Ying-Chieh; Ke, Zhihai; Yeung, Ying-Yeung, Organic Letters, 2015, 17(20), 4944-4947

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  cooled; 30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
Riferimento
Preparation of phenylallyl compounds as inhibitors of semicarbazide-sensitive amine oxidase and VAP-1 mediated adhesion
, World Intellectual Property Organization, , ,

1-Phenylcyclopropanecarbonitrile Raw materials

1-Phenylcyclopropanecarbonitrile Preparation Products

1-Phenylcyclopropanecarbonitrile Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:935-44-4)1-Phenylcyclopropanecarbonitrile
Numero d'ordine:A859745
Stato delle scorte:in Stock
Quantità:100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:20
Prezzo ($):249.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:935-44-4)1-Phenylcyclopropanecarbonitrile
A859745
Purezza:99%
Quantità:100g
Prezzo ($):249.0
Email